N-(5-chloropyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and an acetamide group linked to a 4-methylpiperidine moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common synthetic route includes:
Chlorination of Pyridine: Pyridine is chlorinated at the 5-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of Piperidine Intermediate: 4-methylpiperidine is synthesized through the hydrogenation of 4-methylpyridine using a catalyst like palladium on carbon (Pd/C).
Coupling Reaction: The chlorinated pyridine and 4-methylpiperidine are coupled using a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to streamline the synthesis process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxidized derivatives of the original compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: shares structural similarities with other pyridine and piperidine derivatives.
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(5-chloropyridin-2-yl)-2-(4-ethylpiperidin-1-yl)acetamide: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10-4-6-17(7-5-10)9-13(18)16-12-3-2-11(14)8-15-12/h2-3,8,10H,4-7,9H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCMNBZGGJBSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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